3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8ClFN2O4S and a molecular weight of 330.72 g/mol. This compound is known for its applications in scientific research and is often used as a reagent in various chemical reactions.
Preparation Methods
The synthesis of 3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-fluorobenzonitrile with appropriate reagents under controlled conditions . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: In the presence of reducing agents such as Mo(CO)6 and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), it can be reduced to yield a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline.
Substitution: It can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Scientific Research Applications
3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a reagent in various organic synthesis reactions, including the preparation of complex molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Medicine: This compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide can be compared with other similar compounds such as:
3-chloro-4-fluoronitrobenzene: This compound has a similar structure but lacks the sulfonamide group.
4-chloro-2-fluoro-1-nitrobenzene: Another structurally related compound with different substitution patterns.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O4S/c13-11-7-10(4-5-12(11)14)21(19,20)15-8-2-1-3-9(6-8)16(17)18/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCHXWUUKLUPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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